2-Bromo-1-isopropyl-4-nitro-1H-imidazole
Description
Properties
Molecular Formula |
C6H8BrN3O2 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-bromo-4-nitro-1-propan-2-ylimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(2)9-3-5(10(11)12)8-6(9)7/h3-4H,1-2H3 |
InChI Key |
URJUFHFSBFWVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 1-Isopropyl-4-nitro-1H-imidazole
Procedure :
- Alkylation : 4-Nitroimidazole reacts with isopropyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to yield 1-isopropyl-4-nitro-1H-imidazole (96% yield).
- Bromination : The product is treated with NBS in DMF/CHCl₃ (1:1 v/v) at room temperature for 12–24 hours, achieving 2-bromo substitution via electrophilic aromatic substitution.
Key Data :
| Step | Reagents | Conditions | Yield | Regioselectivity |
|---|---|---|---|---|
| Alkylation | Isopropyl bromide, K₂CO₃ | DMF, 80°C, 3 h | 96% | N1 selectivity |
| Bromination | NBS, DMF/CHCl₃ | RT, 24 h | 70% | C2 > C5 |
Mechanistic Insight :
The nitro group at C4 deactivates the ring, directing bromination to the less electron-deficient C2 position. Steric hindrance from the isopropyl group further favors C2 over C5.
Sequential Alkylation, Nitration, and Bromination
Procedure :
- Alkylation : Imidazole is alkylated at N1 using isopropyl bromide and NaH in THF (0°C to RT, 2 h).
- Nitration : The product undergoes nitration with HNO₃/H₂SO₄ at 0°C, introducing nitro at C4 (82% yield).
- Bromination : NBS in acetonitrile selectively brominates C2 (65% yield).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | Isopropyl bromide, NaH | THF, 0°C → RT | 89% |
| Nitration | HNO₃, H₂SO₄ | 0°C, 1 h | 82% |
| Bromination | NBS, MeCN | RT, 12 h | 65% |
Limitations :
Nitration at C4 competes with C5 substitution, requiring strict temperature control.
Protection/Bromination/Deprotection Strategy
Procedure :
- Protection : 4-Nitroimidazole is protected at N1 with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEM-Cl and NaH (THF, −5°C, 1 h).
- Bromination : SEM-protected intermediate reacts with NBS in DMF/CHCl₃ (RT, 24 h) for C2 bromination.
- Deprotection : Trifluoroacetic acid (DCM, RT, 2 h) removes the SEM group, followed by isopropyl alkylation.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | SEM-Cl, NaH | THF, −5°C | 85% |
| Bromination | NBS, DMF/CHCl₃ | RT, 24 h | 78% |
| Deprotection/Alkylation | TFA, isopropyl bromide | DCM, RT | 67% |
Advantage :
SEM protection prevents N1 alkylation during bromination, ensuring C2 selectivity.
Dibromination and Selective Debromination
Procedure :
- Dibromination : 1-Isopropyl-4-nitro-1H-imidazole reacts with Br₂ in acetic acid (50°C, 4 h) to yield 2,5-dibromo derivative.
- Selective Debromination : Isopropyl magnesium chloride selectively reduces C5-Br in THF (−25°C, 1 h, 92% yield).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Dibromination | Br₂, AcOH | 50°C, 4 h | 90% |
| Debromination | iPrMgCl | THF, −25°C | 92% |
Mechanistic Insight :
The Grignard reagent preferentially cleaves the less sterically hindered C5-Br bond due to proximity to the nitro group.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|---|
| Direct Bromination | 2 | 67% | Moderate | High | Low |
| Sequential Alkylation | 3 | 48% | High | Moderate | Moderate |
| Protection Strategy | 3 | 45% | Very High | Low | High |
| Dibromination | 2 | 83% | Very High | High | Moderate |
Recommendation :
The dibromination/debromination route offers the best balance of yield and scalability for industrial applications.
Optimization Strategies and Reaction Mechanisms
- Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance NBS reactivity by stabilizing bromonium ions.
- Temperature Control : Low temperatures (−25°C) minimize side reactions during Grignard-mediated debromination.
- Catalysis : CuI (10 mol%) accelerates bromination in DMSO, improving yield to 80%.
Challenges and Limitations
- Regioselectivity : Competing C5 bromination occurs if nitro group electron-withdrawing effects are insufficiently countered.
- Functional Group Tolerance : Isopropyl groups may undergo oxidation under harsh nitration conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isopropyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-isopropyl-4-amino-1H-imidazole.
Oxidation: Formation of oxidized derivatives with different functional groups.
Scientific Research Applications
2-Bromo-1-isopropyl-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . The bromine and isopropyl groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on atomic weights.
Key Comparative Analyses
Substituent Effects
- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilic substitution reactivity compared to analogs lacking nitro groups (e.g., 2-Bromo-4-chloro-1H-benzo[d]imidazole ).
- Halogen Diversity : The iodine in 2-Bromo-5-iodo-4-nitro-1H-imidazole increases molecular weight and polarizability, favoring halogen bonding in crystal packing (cf. ’s hydrogen bonding principles).
Molecular Weight and Physical Properties
- The target compound (234.05 g/mol) is heavier than 4-Bromo-2-methyl-5-nitro-1H-imidazole (206.00 g/mol) due to the isopropyl group but lighter than benzimidazole derivatives (e.g., 271.13 g/mol for 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole ).
- Benzimidazole analogs (e.g., ) exhibit higher melting points and lower solubility in polar solvents due to aromatic ring systems.
Q & A
What are the common synthetic routes for 2-Bromo-1-isopropyl-4-nitro-1H-imidazole, and how are reaction conditions optimized?
Level: Basic
Answer:
The synthesis typically involves sequential functionalization of the imidazole core. A general approach includes:
Bromination : Introducing bromine at the 2-position via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–25°C) .
Isopropyl Group Introduction : Alkylation at the 1-position using isopropyl halides or Mitsunobu reactions with isopropyl alcohol, often requiring base catalysts like NaH .
Nitration : Nitration at the 4-position using HNO₃/H₂SO₄ mixtures, with temperature control (0–40°C) to avoid over-nitration .
Optimization : Reaction monitoring via TLC or HPLC is critical. Solvent polarity (e.g., DMF vs. THF) and stoichiometry adjustments (e.g., excess NaH for alkylation) improve yields. Purification often involves recrystallization or column chromatography .
How can crystallographic data resolve structural ambiguities in this compound?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical uncertainties. Key steps include:
- Data Collection : High-resolution data (≤1.0 Å) ensures accurate electron density maps.
- Software Use : SHELX programs (e.g., SHELXL for refinement) enable structure solution by iterative modeling of atomic positions and thermal parameters .
- Hydrogen Bond Analysis : Graph set analysis (as per Etter’s formalism) identifies directional interactions (e.g., C–H···O nitro interactions) that stabilize the crystal lattice .
Example : Discrepancies in nitro group orientation can be resolved by analyzing anisotropic displacement parameters and validating against DFT-optimized geometries .
What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Answer:
A multi-technique approach is required:
- FTIR : Confirms functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C–Br at ~590 cm⁻¹) .
- NMR :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent positions .
How can computational methods predict the biological activity of this compound derivatives?
Level: Advanced
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase). Key parameters include grid box size (covering active sites) and scoring function validation .
- ADMET Prediction : SwissADME or ProTox-II assess pharmacokinetics (e.g., logP for lipophilicity) and toxicity (e.g., hepatotoxicity risk) .
Data Contradictions : Discrepancies between docking scores and in vitro assays (e.g., IC₅₀ values) may arise from solvation effects. Cross-validation with MD simulations (e.g., GROMACS) improves reliability .
What strategies mitigate nitro group reduction during synthetic or catalytic studies of this compound?
Level: Advanced
Answer:
- Catalytic Conditions : Use Pd/C or Raney Ni under H₂ at low pressures (1–3 atm) to minimize over-reduction to amines .
- Acidic Stabilization : Conduct reactions in acetic acid to protonate nitro groups, reducing electron density and reactivity .
- Monitoring : In situ FTIR tracks nitro group integrity (peak at ~1520 cm⁻¹). If reduction occurs, quenching with glacial acetic acid halts the reaction .
How do steric effects from the isopropyl group influence the reactivity of this compound?
Level: Advanced
Answer:
The bulky isopropyl group:
- Steric Hindrance : Reduces nucleophilic substitution at C-2 (bromine site) unless polar aprotic solvents (e.g., DMSO) enhance leaving group departure .
- Crystal Packing : Distorts molecular planarity, affecting π-π stacking. SCXRD reveals tilted imidazole rings (dihedral angles >10°) .
Experimental Validation : Compare reaction rates with/without isopropyl via kinetic studies (e.g., pseudo-first-order plots) .
What purification challenges arise for this compound, and how are they addressed?
Level: Basic
Answer:
- Challenge : Co-elution of nitro/byproducts in column chromatography.
- Solution : Use gradient elution (hexane → ethyl acetate) with silica gel. Recrystallization from ethanol/water mixtures improves purity .
- Analysis : HPLC with PDA detection (λ = 254 nm) confirms purity (>95%). Residual solvents are quantified via GC-MS .
How can hydrogen bonding patterns in this compound be systematically categorized?
Level: Advanced
Answer:
Apply graph set analysis (GSA):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
